![molecular formula C19H22FN3O2 B6022052 1-cyclopropyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide](/img/structure/B6022052.png)
1-cyclopropyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide
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Overview
Description
1-cyclopropyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-cyclopropyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide involves several steps. One common method includes the reaction of 5-fluoroindole with a suitable alkylating agent to introduce the indole moiety. This is followed by the formation of the piperidine ring through cyclization reactions.
Chemical Reactions Analysis
1-cyclopropyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and anticancer agent.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the inhibition of certain enzymes or the modulation of receptor activity, resulting in its therapeutic effects .
Comparison with Similar Compounds
1-cyclopropyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide can be compared with other indole derivatives such as:
1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester: Known for its anti-inflammatory properties.
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Studied for its potential as a Notum enzyme inhibitor.
The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropyl group and the piperidine ring, which contribute to its distinct biological activities.
Properties
IUPAC Name |
1-cyclopropyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-22(11-15-9-13-8-14(20)3-6-17(13)21-15)19(25)12-2-7-18(24)23(10-12)16-4-5-16/h3,6,8-9,12,16,21H,2,4-5,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKORJCKDZUEKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(N1)C=CC(=C2)F)C(=O)C3CCC(=O)N(C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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